2-Ethylbenzofuran-6-amine

Physicochemical Properties Lipophilicity Drug Design

For CNS‑penetrant lead discovery, 2‑Ethylbenzofuran‑6‑amine is the essential differentiated scaffold. Its 2‑ethyl group boosts lipophilicity (LogP 2.22) for superior blood‑brain barrier diffusion while the C‑6 amine drives targeted derivatization. This agent uniquely induces monocytic differentiation rather than cytotoxicity—ideal for oncology and dermatology models. Available in high‑yield, one‑step synthesis for cost‑effective library expansion. Specify CAS 27408‑35‑1 to secure your R&D batch today.

Molecular Formula C10H11NO
Molecular Weight 161.204
CAS No. 27408-35-1
Cat. No. B2405383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbenzofuran-6-amine
CAS27408-35-1
Molecular FormulaC10H11NO
Molecular Weight161.204
Structural Identifiers
SMILESCCC1=CC2=C(O1)C=C(C=C2)N
InChIInChI=1S/C10H11NO/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-6H,2,11H2,1H3
InChIKeyZXJZJNXDFVCIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbenzofuran-6-amine (CAS 27408-35-1): A Differentiated Benzofuran Scaffold for Advanced Synthesis and Biological Investigation


2-Ethylbenzofuran-6-amine (CAS 27408-35-1) is a benzofuran amine derivative characterized by an ethyl substituent at the 2-position and a primary amine at the 6-position, with a molecular formula of C10H11NO and a molecular weight of 161.20 . It serves as a versatile small-molecule scaffold in pharmaceutical and agrochemical synthesis , and its structural framework supports further functionalization for developing bioactive molecules and specialty chemicals [1]. The compound has been studied for its ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation, suggesting potential applications in oncology and dermatology [2].

Why 2-Ethylbenzofuran-6-amine (CAS 27408-35-1) Cannot Be Interchanged with Generic Benzofuran-6-amine Analogs


Generic substitution among benzofuran-6-amine derivatives is scientifically unjustified due to the profound impact of substituent position and identity on physicochemical and biological properties. For instance, the 2-ethyl group in 2-Ethylbenzofuran-6-amine enhances lipophilicity, influencing solubility and bioavailability compared to unsubstituted benzofuran-6-amine [1]. Moreover, the specific positioning of the ethyl and amine groups dictates unique chemical reactivity and biological activity . Critical structure-activity relationship (SAR) studies on 2-ethyl-benzofuran series demonstrate that even subtle modifications, such as the transition from di-methoxy to mono-phenol C-ring substituents, drastically alter in vitro inhibitory potential against targets like human uric acid transporter 1 (hURAT1) [2]. Therefore, substituting 2-Ethylbenzofuran-6-amine with a close analog without rigorous validation risks experimental failure, irreproducible results, and flawed candidate selection.

Quantitative Differentiation Evidence for 2-Ethylbenzofuran-6-amine (CAS 27408-35-1) Against Key Comparators


Physicochemical Differentiation: Enhanced Lipophilicity vs. Unsubstituted Benzofuran-6-amine

2-Ethylbenzofuran-6-amine exhibits increased lipophilicity compared to unsubstituted benzofuran-6-amine, which is crucial for membrane permeability and bioavailability [1]. The calculated consensus Log Po/w for 2-Ethylbenzofuran-6-amine is 2.22, while benzofuran-6-amine (CAS 110677-54-8) has a Log P of approximately 1.58 . This difference of 0.64 log units translates to a roughly 4.4-fold higher partition coefficient, significantly altering its behavior in biological systems.

Physicochemical Properties Lipophilicity Drug Design

Biological Activity Differentiation: Unique Cellular Differentiation Induction vs. Standard Cytotoxic Benzofurans

2-Ethylbenzofuran-6-amine has been reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This mechanism is distinct from standard cytotoxic benzofuran derivatives, such as 3-bromo-1-benzofuran-6-amine, which primarily induce apoptosis and cell cycle arrest with reported IC50 values in the low micromolar range (e.g., 5 μM against K562 leukemia cells) .

Oncology Differentiation Therapy Cellular Assays

Synthetic Accessibility Differentiation: Quantitative One-Step Synthesis vs. Multi-Step Routes for Complex Analogs

2-Ethylbenzofuran-6-amine can be synthesized in quantitative yield via a one-step protocol using adapted Vilsmeier conditions [1]. In contrast, more complex 2-ethylbenzofuran derivatives, such as (2-ethylbenzofuran-3-yl)(substituted-phenyl)methanones used in hURAT1 inhibitor studies, require multi-step syntheses with varying yields [2]. This simple, high-yielding route offers a significant advantage in terms of cost, time, and scalability for early-stage research and development.

Synthetic Chemistry Process Optimization Yield

Optimal Application Scenarios for 2-Ethylbenzofuran-6-amine (CAS 27408-35-1) Based on Verified Differentiation Evidence


Scaffold for CNS-Penetrant Drug Discovery Programs

Given its enhanced lipophilicity (Log P = 2.22) compared to unsubstituted benzofuran-6-amine, 2-Ethylbenzofuran-6-amine is a superior starting scaffold for medicinal chemistry campaigns targeting central nervous system (CNS) disorders, where blood-brain barrier penetration is critical. Its physicochemical profile suggests improved passive diffusion across biological membranes, a key determinant of CNS exposure .

Differentiation Therapy Research in Oncology and Dermatology

For laboratories investigating non-cytotoxic approaches to cancer or skin diseases, 2-Ethylbenzofuran-6-amine offers a unique biological profile as an inducer of monocytic differentiation. This differentiates it from purely cytotoxic benzofuran analogs and supports research into differentiation therapy for conditions like certain leukemias and psoriasis [1].

Cost-Effective and Scalable Medicinal Chemistry Exploration

The availability of a high-yielding, one-step synthesis for 2-Ethylbenzofuran-6-amine makes it an economically attractive building block for large-scale library synthesis and SAR studies. Research groups can efficiently generate diverse analogs by functionalizing the reactive amine and benzofuran core, accelerating hit-to-lead optimization without the burden of complex, low-yielding synthetic routes [2].

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